5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole
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Overview
Description
5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole is a versatile chemical compound used in scientific research for its diverse applications, including drug discovery and material synthesis. It is a pyrazole derivative, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . The structures of these compounds can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Scientific Research Applications
Chemical Synthesis and Catalysis
Sulfuric acid derivatives serve as recyclable catalysts in the synthesis of various heterocyclic compounds, demonstrating their utility in facilitating condensation reactions. This approach is exemplified in the efficient catalysis of reactions between aromatic aldehydes and pyrazolone derivatives, yielding bis(pyrazolyl)methanes and related structures with high yield and reusability, indicating a potential application area for 5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole in similar catalytic processes (Tayebi et al., 2011).
Medicinal Chemistry and Drug Development
The synthesis of bis-pyrazolyl-thiazoles incorporating thiophene moieties has shown promising anti-tumor activities, highlighting the importance of pyrazole derivatives in the development of new therapeutic agents. This research suggests that compounds structurally related to this compound could be explored for their potential medicinal applications, especially in treating cancer (Gomha et al., 2016).
Material Science and Coordination Chemistry
The design and synthesis of metal coordination polymers using bis(pyrazolyl)methane ligands reveal the adaptability of these compounds in forming complex structures with metals. Such research underlines the role of pyrazole derivatives in the development of materials with potential applications in catalysis, molecular recognition, and as components of functional materials, presenting a possible research direction for the synthesis and application of this compound in coordination chemistry (Cheng et al., 2017).
Antimicrobial and Cytotoxic Activities
The synthesis and evaluation of pyrazole derivatives for antimicrobial and cytotoxic activities have been a significant area of research. This interest is driven by the ongoing need for new compounds that can combat resistant microbial strains and cancer cells. The promising results obtained from such studies suggest that this compound and its derivatives could be investigated for similar biological activities, potentially leading to the development of new antimicrobial and anticancer agents (Muralikrishna et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole are the Leishmania aethiopica clinical isolate and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively .
Mode of Action
this compound interacts with its targets through a mechanism that involves strong H-bonding interactions between the NH moiety of the compound and the residual amino acids in the active site of the enzyme .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of the targeted organisms. For instance, it has shown superior antipromastigote activity against Leishmania aethiopica clinical isolate .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions of pyrazole research are likely to continue exploring their diverse applications and potential for innovation.
Properties
IUPAC Name |
5-chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2S2/c1-14-4-8-16(9-5-14)24-12-18-19(22-23(3)20(18)21)13-25-17-10-6-15(2)7-11-17/h4-11H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHURZJEZXJKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(N(N=C2CSC3=CC=C(C=C3)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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